4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Mode of Action
Given its structural similarity to other benzimidazole derivatives , it might interact with its targets in a similar manner. Benzimidazole derivatives are known to bind to various enzymes and receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Based on the general properties of benzimidazole derivatives , it can be hypothesized that this compound might interfere with various cellular processes, including cell division, protein synthesis, and enzymatic activity
Pharmacokinetics
The physicochemical properties of a drug, such as lipophilicity, solubility, and permeability, can greatly influence its adme properties . Therefore, understanding these properties of the compound can provide insights into its potential bioavailability.
Result of Action
Based on its structural similarity to other benzimidazole derivatives , it might exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a , where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Diethyl Ester Groups: This step involves esterification reactions, where carboxylic acid groups are converted to their corresponding diethyl esters using ethanol and an acid catalyst.
Attachment of the 2,5-Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction, where the amine group of 2,5-dimethylphenylamine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated esterification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, but could include amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound could be explored for similar applications.
Medicine
Medicinally, triazole derivatives have been investigated for their antifungal, antibacterial, and anticancer properties. This compound could be a candidate for drug development in these areas.
Industry
In industry, triazole compounds are used in the production of polymers and as corrosion inhibitors. This compound could find applications in these fields as well.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-(1-{[(phenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Diethyl 1-(1-{[(4-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Uniqueness
What sets 4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate apart is the presence of the 2,5-dimethylphenyl group. This group can influence the compound’s chemical reactivity and its interactions with biological targets, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
diethyl 1-[1-(2,5-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-6-15(18(25)21-14-11-12(4)9-10-13(14)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,15H,6-8H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNYLSJYLYNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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